molecular formula C15H23F3N6O9 B1193391 PD-1-IN-17 TFA

PD-1-IN-17 TFA

Número de catálogo: B1193391
Peso molecular: 488.3772
Clave InChI: PYCIDBUEUQEHMB-UGQQCFMUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

Case Studies:

  • Breast Cancer: In a syngeneic mouse model, PD-1-IN-17 TFA demonstrated significant tumor growth inhibition by reinvigorating suppressed T cells. This was evidenced by increased cytotoxic activity against tumor cells when peripheral blood mononuclear cells were treated with the compound .
StudyTumor TypeResult
Liu et al., 2024Breast CancerSignificant tumor growth inhibition observed with T cell rejuvenation
Nature et al., 2023Various TumorsEnhanced glycolytic metabolism in T cells leading to improved anti-tumor response

Chronic Infection Models

Applications:

  • Viral Infections: Research has shown that blockade of the PD-1/PD-L1 pathway can enhance viral clearance in chronic infections such as lymphocytic choriomeningitis virus. This compound may have similar effects by promoting T cell responses against persistent viral antigens .
Infection ModelTreatmentOutcome
Chronic LCMVThis compoundImproved virus clearance and restored immunity

Autoimmune Disorders

Potential Benefits:
The compound may also be beneficial in treating autoimmune conditions where PD-1 signaling is deficient. For instance, it has been proposed that agonists targeting PD-1 could mitigate autoimmune responses seen in diseases like type 1 diabetes and inflammatory arthritis .

Autoimmune ConditionProposed Effect
Type 1 DiabetesReduction in autoimmune response
Inflammatory ArthritisImproved immune tolerance

Table 1: Summary of In Vitro and In Vivo Studies on this compound

Study ReferenceModel TypeConcentration UsedKey Findings
Liu et al., 2024Mouse Model100 nMSignificant reduction in tumor size
Nature et al., 2023Human SamplesVariableRestoration of glycolytic metabolism in T cells
GlpBio ReviewChronic InfectionsNot SpecifiedEnhanced immune response observed

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which PD-1-IN-17 TFA inhibits PD-1/PD-L1 signaling?

this compound disrupts PD-1/PD-L1 interactions via three hypothesized mechanisms:

  • Competitive inhibition : Direct binding to PD-1 receptors, blocking PD-L1 docking .
  • Spatial hindrance : Formation of a three-dimensional structure that physically obstructs PD-1/PD-L1 interaction .
  • Conformational modulation : Alteration of PD-1 receptor conformation to reduce PD-L1 affinity . Methodological recommendation: Validate mechanisms using surface plasmon resonance (SPR) for binding kinetics and flow cytometry to assess T-cell reactivation in co-culture models with PD-L1-expressing cancer cells.

Q. How should researchers design in vitro experiments to evaluate this compound’s binding affinity and specificity?

  • Step 1 : Use recombinant PD-1 protein in SPR assays to quantify binding kinetics (association/dissociation rates) .
  • Step 2 : Perform competitive ELISA with PD-L1 to confirm inhibition efficacy .
  • Step 3 : Validate specificity via cross-reactivity screens against unrelated receptors (e.g., CTLA-4) . Data presentation: Tabulate results in a comparative format (Table 1), including negative controls and statistical significance (p-values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across preclinical cancer models?

Contradictions may arise from variables such as tumor microenvironment heterogeneity or dosing regimens.

  • Approach 1 : Conduct meta-analysis of existing studies, categorizing results by model type (e.g., syngeneic vs. xenograft), dosing schedule, and immune cell infiltration levels .
  • Approach 2 : Design a harmonized in vivo study using standardized PD-1/PD-L1 expression thresholds and immune-monitoring protocols (e.g., flow cytometry for CD8+ T-cell activation) . Example table:
StudyModel TypeEfficacy (Tumor Reduction)Key Variables
AMelanoma60%High PD-L1
BNSCLC30%Low CD8+

Q. What structural biology techniques are recommended to characterize this compound’s interaction with PD-1 at the molecular level?

  • X-ray crystallography : Resolve the PD-1/PD-1-IN-17 TFA complex structure to identify binding epitopes .
  • Cryo-EM : Use for dynamic interaction analysis in near-native conditions .
  • Molecular dynamics simulations : Predict stability of the inhibitor-receptor complex under physiological conditions . Reporting standards: Include Ramachandran plots for structural validation and PDB accession numbers for public data deposition .

Q. How should researchers optimize combination therapies involving this compound and other immunomodulators?

  • Screening framework : Use factorial experimental designs to test this compound with CTLA-4 inhibitors or IL-15 agonists .
  • Endpoint selection : Prioritize synergistic metrics (e.g., tumor-infiltrating lymphocyte density over tumor volume alone) .
  • Safety profiling : Monitor cytokine release syndrome (CRS) risks via multiplex cytokine assays .

Q. Methodological Guidelines for Data Presentation

  • Tables : Label columns clearly (e.g., "IC50 Values" ± SD) and use footnotes for abbreviations .
  • Figures : Ensure axis labels (e.g., "PD-1 Binding Affinity (nM)") and legends differentiate experimental groups .
  • Supplementary Data : Provide raw SPR sensorgrams or RNA-seq datasets in FASTA/CSV formats .

Propiedades

Fórmula molecular

C15H23F3N6O9

Peso molecular

488.3772

Nombre IUPAC

(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

Clave InChI

PYCIDBUEUQEHMB-UGQQCFMUSA-N

SMILES

OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PD-1-IN-17;  PD-1-IN17;  PD-1-IN 17;  CA-170;  CA170;  CA 170;  AUPM170;  AUPM-170;  AUPM 170;  PD-L1/PD-L2/VISTA antagonist.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.